molecular formula C16H15N3O3 B12783870 6,9-diMe-7-MeOCNH-PBOA-5one CAS No. 140413-33-8

6,9-diMe-7-MeOCNH-PBOA-5one

Cat. No.: B12783870
CAS No.: 140413-33-8
M. Wt: 297.31 g/mol
InChI Key: LEHIHURYTFEZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 6,9-diMe-7-MeOCNH-PBOA-5one involves several steps, starting with the preparation of the core pyrido[2,3-b][1,5]benzoxazepine structure. This is typically achieved through a series of condensation and cyclization reactions.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include the use of high-yield reactions, efficient purification techniques, and possibly the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

6,9-diMe-7-MeOCNH-PBOA-5one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,9-diMe-7-MeOCNH-PBOA-5one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-diMe-7-MeOCNH-PBOA-5one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6,9-diMe-7-MeOCNH-PBOA-5one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

CAS No.

140413-33-8

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl 6,9-dimethyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carboximidate

InChI

InChI=1S/C16H15N3O3/c1-9-7-11(14(17)21-3)13-12(8-9)22-15-10(5-4-6-18-15)16(20)19(13)2/h4-8,17H,1-3H3

InChI Key

LEHIHURYTFEZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)C(=N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.